Safrolglycol

Description

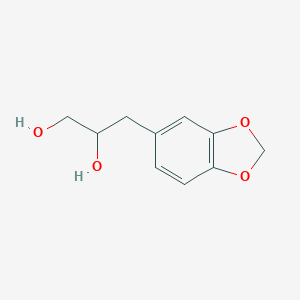

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDVPEVHFUBOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7154-01-0, 36150-22-8 |

Source

|

| Record name | 2',3'-Dihydro-2',3'-dihydroxysafrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7154-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-DIHYDRO-2',3'-DIHYDROXYSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMZ4MID08B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 °C |

Source

|

| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Physicochemical Profile of Safrolglycol: A Technical Guide for Drug Development Professionals

Introduction

Safrolglycol, systematically known as 3-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a diol derivative of safrole, a naturally occurring compound found in the essential oils of several plants. The presence of the benzodioxole moiety and the vicinal diol functionality imparts specific physicochemical characteristics that are of significant interest in the fields of medicinal chemistry and drug development.[1] The high degree of aromaticity from the benzodioxole ring enhances its stability and influences its reactivity.[2] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A foundational understanding of a molecule's chemical and physical properties is paramount for its application in research and development. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Molecular Structure and Identification

-

IUPAC Name: 3-(1,3-benzodioxol-5-yl)propane-1,2-diol

-

Synonyms: this compound

-

Molecular Formula: C₁₀H₁₂O₄[1]

The structure of this compound features a stable 1,3-benzodioxole ring system connected to a propane-1,2-diol side chain. The presence of two hydroxyl groups makes it a diol, and their location on adjacent carbons classifies it as a vicinal diol.[4][5]

Physical State and Appearance

This compound is expected to be a solid at room temperature, given its reported melting point. While a specific description of its appearance is not widely documented, analogous simple diols are often colorless, crystalline solids.

Key Physicochemical Parameters

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted, as experimental data for this specific compound is limited in publicly available literature.

| Property | Value | Source | Notes |

| Melting Point | 69 °C | [1] | Experimental Value |

| Boiling Point | 176 °C at 0.15 Torr | [1] | Experimental Value at Reduced Pressure |

| Density | 1.350 ± 0.06 g/cm³ | [1] | Predicted Value |

| pKa | 14.12 ± 0.20 | [1] | Predicted Value |

The presence of two hydroxyl groups contributes to a higher melting and boiling point compared to its non-hydroxylated counterpart, safrole, due to intermolecular hydrogen bonding.[4] The predicted pKa suggests that the hydroxyl groups are weakly acidic, similar to other alcohols.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. The dual nature of this compound, with its lipophilic benzodioxole ring and hydrophilic diol side chain, suggests a nuanced solubility profile.

Due to the presence of two hydroxyl groups capable of forming hydrogen bonds, diols are generally more soluble in polar solvents, including water, than their corresponding alkanes.[4][5] However, the solubility of diols decreases as the size of the alkyl group increases due to the increasing hydrophobic character.[5]

-

Polar Solvents (e.g., Water, Ethanol, Methanol): this compound is expected to have moderate to good solubility in these solvents due to hydrogen bonding interactions with the diol moiety.

-

Aprotic Polar Solvents (e.g., Acetone, DMSO, DMF): Good solubility is anticipated in these solvents as they can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar diol group, although the benzodioxole ring will contribute some lipophilic character.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a compound like this compound in various solvents. The choice of the shake-flask method is based on its reliability for generating equilibrium solubility data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-[2-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-5-yl]propane-1,2-diol | C19H18O5 | CID 45360151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzodioxoles - Enamine [enamine.net]

Safrolglycol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Safrolglycol

Authored by a Senior Application Scientist

Abstract

This compound, chemically known as 3-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a diol derivative of safrole, a compound of significant interest due to its prevalence in various natural products and its role as a precursor in chemical synthesis.[1][2] Understanding the three-dimensional structure and conformational preferences of this compound is paramount for elucidating its physicochemical properties, biological activity, and potential applications in drug development and materials science. This guide provides a comprehensive technical overview of the molecular architecture of this compound, delves into its stereochemical complexities, and outlines the conformational landscape governed by non-covalent interactions. We will explore the advanced analytical techniques and computational methodologies requisite for a thorough conformational analysis, providing both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Fundamental Molecular Structure of this compound

This compound possesses a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol .[3][4] Its structure is characterized by a 1,3-benzodioxole ring system connected to a propane-1,2-diol side chain. The core structure is derived from safrole, which features an allyl group that is oxidized to form the diol moiety.[5]

Key Structural Features:

-

1,3-Benzodioxole Ring: A rigid, planar aromatic system that forms the core scaffold.

-

Propane-1,2-diol Side Chain: A flexible aliphatic chain containing two hydroxyl (-OH) groups on adjacent carbons (C1' and C2').

-

Chiral Center: The carbon atom at the C2' position of the propanediol chain is a stereocenter, as it is bonded to four different groups.

The presence of this chiral center means that this compound can exist as two non-superimposable mirror images, known as enantiomers.[6]

| Property | Value | Source(s) |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)propane-1,2-diol | [1] |

| CAS Number | 7154-01-0 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |

| Molecular Weight | 196.2 g/mol | [3][4] |

Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[7] For this compound, the primary form of stereoisomerism is optical isomerism due to the presence of a chiral center.

Enantiomers

The C2' carbon atom in the propane-1,2-diol chain is bonded to a hydroxyl group, a hydrogen atom, a CH₂OH group, and a CH₂-benzodioxole group. This asymmetry gives rise to two enantiomers:

-

(R)-3-(1,3-benzodioxol-5-yl)propane-1,2-diol

-

(S)-3-(1,3-benzodioxol-5-yl)propane-1,2-diol

These enantiomers are mirror images of each other and are non-superimposable.[6] While they possess identical physical properties such as melting point and boiling point, they rotate plane-polarized light in opposite directions and can exhibit significantly different biological activities.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds.[8] For this compound, the most significant conformational flexibility arises from rotation around the C1'-C2' and C2'-C3' single bonds of the propanediol side chain.

The relative stability of these conformers is determined by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding.[9]

Rotation About the C1'-C2' Bond

Viewing the molecule along the C1'-C2' bond, we can analyze the relative positions of the hydroxyl group on C1' and the substituents on C2'. The key conformers are the gauche and anti arrangements.

-

Anti-conformation: The two hydroxyl groups are positioned 180° apart. This arrangement minimizes steric repulsion and unfavorable dipole-dipole interactions.

-

Gauche-conformation: The two hydroxyl groups are positioned 60° apart. While this conformation may experience some steric strain, it can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[9]

For many 1,2-diols, the gauche conformation is often more stable in non-polar solvents or the gas phase due to this stabilizing hydrogen bond interaction.[9]

Sources

- 1. This compound CAS#: 7154-01-0 [m.chemicalbook.com]

- 2. Safrole | PPTX [slideshare.net]

- 3. chemfarms.com [chemfarms.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Safrole [chemeurope.com]

- 6. savemyexams.com [savemyexams.com]

- 7. youtube.com [youtube.com]

- 8. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. m.youtube.com [m.youtube.com]

In Silico Prediction of Safrolglycol Bioactivity: A Senior Application Scientist's Technical Guide

Abstract

In the vanguard of drug discovery and toxicological research, in silico methodologies provide a powerful and resource-efficient lens to predict the bioactivity of novel or understudied chemical entities. This technical guide presents a comprehensive, field-proven workflow for the computational prediction of the biological activity of safrolglycol (3-(1,3-benzodioxol-5-yl)propane-1,2-diol), a metabolite of the naturally occurring compound safrole. Leveraging the known metabolic pathways and diverse bioactivities of its parent compound—ranging from antimicrobial and antidiabetic to potential toxicity—we delineate a multi-faceted computational approach. This guide is structured to empower researchers, scientists, and drug development professionals with the rationale and step-by-step protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Our objective is to provide a self-validating framework for generating a robust, predictive bioactivity profile of this compound, thereby guiding future empirical research and risk assessment.

Introduction: The Rationale for a Predictive Approach to this compound

This compound, a diol derivative of safrole, emerges from the metabolic processing of its parent compound, a well-documented constituent of various essential oils. Safrole itself has a complex biological profile, exhibiting a spectrum of activities including antioxidant, antidiabetic, antibacterial, antifungal, and anticancer properties. However, it is also recognized for its potential hepatotoxicity and carcinogenicity, which are intrinsically linked to its metabolic activation.[1][2][3][4] The primary metabolic pathways of safrole involve the cytochrome P450 (CYP) enzyme system, leading to the formation of various metabolites, including this compound.[4][5][6]

Given the established bioactivities and toxicities of safrole, it is scientifically prudent to hypothesize that its metabolites, such as this compound, may also possess biological activity, potentially contributing to either the therapeutic or adverse effects of the parent compound. Direct empirical investigation of every metabolite of a compound is a resource-intensive endeavor. Therefore, a robust in silico predictive workflow offers a strategic first-pass analysis to identify potential biological targets and toxicological liabilities of this compound. This guide outlines such a workflow, designed to generate actionable hypotheses for subsequent experimental validation.

Foundational Workflow: A Multi-Pillar Approach to Bioactivity Prediction

Our predictive strategy is built on four pillars of computational chemistry and toxicology, each providing a unique layer of insight into the potential bioactivity of this compound. This integrated approach ensures a more comprehensive and reliable prediction.

Caption: Overall in silico workflow for predicting the bioactivity of this compound.

Pillar 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a molecule with its biological activity.[6] For this compound, we will leverage existing, validated QSAR models to predict its potential toxicity and other bioactivities based on its structural features.

Rationale for QSAR

The underlying principle of QSAR is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. By comparing the structural and electronic properties of this compound to large datasets of compounds with known activities, we can make statistically robust predictions.

Step-by-Step Protocol: Toxicity Prediction using the QSAR Toolbox

The OECD QSAR Toolbox is a widely accepted software for predicting the toxicity of chemicals.

-

Molecule Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Input the SMILES string into the QSAR Toolbox.

-

-

Profiling:

-

The software will categorize this compound based on its structural features. This step is crucial for identifying potential mechanisms of action and for finding suitable analogues.

-

-

Data Gap Filling:

-

Identify relevant toxicity endpoints (e.g., mutagenicity, carcinogenicity, skin sensitization).

-

The Toolbox will search its extensive database for experimental data on structurally similar compounds (analogues).

-

-

Category Definition and Prediction:

-

Group the identified analogues into a coherent category with this compound.

-

Use the experimental data from the analogues to predict the toxicity of this compound via read-across or trend analysis.

-

Data Presentation: Predicted Toxicological Profile

| Endpoint | Predicted Outcome | Confidence Level | Basis of Prediction |

| Mutagenicity (Ames test) | To be determined | - | Read-across from structural analogues |

| Carcinogenicity | To be determined | - | Read-across from structural analogues |

| Skin Sensitization | To be determined | - | Read-across from structural analogues |

| Hepatotoxicity | To be determined | - | Read-across from structural analogues |

Pillar 2: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

Rationale for Pharmacophore Modeling

By generating a pharmacophore model from known active ligands of our target proteins (e.g., inhibitors of CYP enzymes), we can screen this compound to see if it possesses the necessary features to bind to these targets.

Step-by-Step Protocol: Target-Focused Pharmacophore Screening with PharmMapper

PharmMapper is a web-based tool for identifying potential protein targets for a given small molecule.

-

Ligand Preparation:

-

Generate a 3D structure of this compound in .mol2 format using a molecule editor like MarvinSketch or similar software.

-

-

Submission to PharmMapper:

-

Upload the this compound.mol2 file to the PharmMapper server.

-

Select the appropriate target database (e.g., human protein targets).

-

-

Analysis of Results:

-

PharmMapper will return a list of potential protein targets, ranked by the fit of this compound to the pharmacophore models of these targets.

-

Pay close attention to targets within the cytochrome P450 family and other enzymes related to the known bioactivities of safrole.

-

Pillar 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.

Rationale for Molecular Docking

Molecular docking will allow us to visualize the potential binding of this compound to the active sites of our selected protein targets and to estimate the strength of this interaction (binding affinity). A strong predicted binding affinity suggests that this compound is more likely to be a substrate or inhibitor of that protein.

Target Selection and Preparation

Based on the metabolism of safrole, our primary targets are:

-

Human Cytochrome P450 1A2 (CYP1A2): PDB ID: 2HI4

-

Human Cytochrome P450 2C9 (CYP2C9): PDB ID: 1OG5

-

Human Cytochrome P450 2E1 (CYP2E1): PDB ID: 3E4E

For exploring potential antidiabetic activity, we will also consider:

-

Alpha-amylase: PDB ID: 1DHK

Protein Preparation Protocol (using UCSF Chimera):

-

Fetch Protein Structure:

-

Open UCSF Chimera and fetch the desired PDB structure (e.g., 2HI4).

-

-

Clean the Structure:

-

Remove water molecules and any co-crystallized ligands or ions that are not essential for the protein's structure or function.

-

-

Add Hydrogens and Charges:

-

Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Assign appropriate partial charges to the atoms.

-

-

Define the Binding Site:

-

Identify the active site of the enzyme. For the CYP enzymes, this will be the heme-containing pocket. For alpha-amylase, it will be the catalytic site.

-

-

Save the Prepared Protein:

-

Save the cleaned and prepared protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

-

Ligand Preparation

-

Generate 3D Structure:

-

Create a 3D model of this compound.

-

-

Energy Minimization:

-

Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.

-

-

Save in Appropriate Format:

-

Save the prepared ligand in the format required by the docking software.

-

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and freely available molecular docking program.

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire active site of the target protein. This box defines the search space for the ligand binding.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina, providing the prepared protein, ligand, and grid box parameters as input.

-

-

Analysis of Docking Results:

-

Vina will output several possible binding poses for this compound in the protein's active site, along with their corresponding binding affinities (in kcal/mol).

-

The more negative the binding affinity, the stronger the predicted interaction.

-

Visualize the top-ranked binding poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

-

Data Presentation: Predicted Binding Affinities

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Human CYP1A2 | 2HI4 | To be determined | - |

| Human CYP2C9 | 1OG5 | To be determined | - |

| Human CYP2E1 | 3E4E | To be determined | - |

| Alpha-amylase | 1DHK | To be determined | - |

Pillar 4: ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.

Rationale for ADMET Prediction

A molecule's potential as a drug or its risk as a toxin is not solely determined by its binding to a target. Its ADMET properties are critical. An early assessment of these properties can help to flag potential liabilities.

Step-by-Step Protocol: ADMET Prediction using SwissADME

SwissADME is a free and user-friendly web tool for predicting the ADMET properties of small molecules.

-

Input Molecule:

-

Enter the SMILES string of this compound into the SwissADME web server.

-

-

Run Prediction:

-

The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

-

-

Analyze Results:

-

Physicochemical Properties: Examine properties like molecular weight, logP (lipophilicity), and water solubility.

-

Pharmacokinetics: Assess predictions for gastrointestinal absorption, blood-brain barrier permeability, and interaction with CYP enzymes.

-

Drug-likeness: Evaluate compliance with established rules like Lipinski's rule of five.

-

Medicinal Chemistry: Look for any potential structural alerts that might indicate toxicity.

-

Data Presentation: Predicted ADMET Profile of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 196.2 g/mol | Compliant with drug-likeness rules |

| LogP | To be determined | Indicator of lipophilicity |

| Water Solubility | To be determined | Affects absorption and distribution |

| GI Absorption | To be determined | High/Low |

| Blood-Brain Barrier Permeant | To be determined | Yes/No |

| CYP1A2 Inhibitor | To be determined | Yes/No |

| CYP2C9 Inhibitor | To be determined | Yes/No |

| CYP2E1 Inhibitor | To be determined | Yes/No |

| Lipinski's Rule Violations | To be determined | Number of violations |

| Structural Alerts | To be determined | Presence of any toxicophores |

Synthesis and Interpretation of Results

The true power of this in silico workflow lies in the synthesis of the data from all four pillars.

-

Corroboration of Findings: Do the results from different methods support each other? For example, if molecular docking predicts a strong binding of this compound to CYP1A2, does the SwissADME prediction also suggest it is a potential inhibitor of this enzyme?

-

Hypothesis Generation: Based on the collective data, we can formulate specific, testable hypotheses. For instance: "this compound is predicted to be a competitive inhibitor of human CYP1A2, with a binding affinity in the low micromolar range. Its ADMET profile suggests good oral bioavailability but potential for drug-drug interactions."

-

Guiding Future Research: The in silico predictions can be used to prioritize which experiments to conduct. If a high probability of toxicity is predicted, this would be a critical area for experimental validation. If a strong interaction with alpha-amylase is predicted, this would warrant further investigation for potential antidiabetic effects.

Conclusion

This technical guide has outlined a robust and scientifically grounded in silico workflow for the prediction of this compound's bioactivity. By integrating QSAR modeling, pharmacophore analysis, molecular docking, and ADMET prediction, we can construct a comprehensive profile of this understudied metabolite. It is imperative to remember that in silico predictions are not a substitute for empirical testing. Rather, they are a powerful tool for hypothesis generation, risk assessment, and the rational design of future laboratory-based research. The methodologies detailed herein provide a clear and actionable pathway for researchers to unlock the potential biological significance of this compound and other metabolites in the complex interplay of xenobiotic metabolism and bioactivity.

References

-

Dellafiora, L., et al. (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. Toxins, 15(2), 94. [Link]

-

National Center for Biotechnology Information (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. PubMed. [Link]

-

ResearchGate (2023). (PDF) A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. [Link]

-

National Center for Biotechnology Information (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation. National Library of Medicine. [Link]

-

Ioannides, C., Delaforge, M., & Parke, D. V. (1981). Safrole: Its metabolism, carcinogenicity and interactions with cytochrome P-450. Food and Cosmetics Toxicology, 19(5), 657–666. [Link]

-

Pereira, V. R. A., et al. (2020). Molecular Modeling and Chemical Synthesis of New Safrol Oxime Ether Derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Guo, Y., et al. (2017). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(7), 666–674. [Link]

-

ResearchGate (n.d.). Metabolite excretion of safrole in the rat is reported to be 93% within... [Link]

-

Scilit (n.d.). Safrole: Its metabolism, carcinogenicity and interactions with cytochrome P-450. [Link]

-

Mthembu, M. S., et al. (2024). In Silico Analysis of Novel Bacterial Metabolites with Anticancer Activities. International Journal of Molecular Sciences, 25(6), 3233. [Link]

-

Mansouri, K., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. [Link]

-

Society of Toxicology (n.d.). In Silico Tools for Prediction and Mechanistic Interpretation of Systemic and Topical Toxicity. [Link]

-

National Center for Biotechnology Information (2024). In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus. National Library of Medicine. [Link]

-

Dhanya S, Lal K, Reena SR (2018) In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Bioinform, Genomics, Proteomics 3(1): 1030. [Link]

Sources

- 1. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.box [sci-hub.box]

- 5. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential metabolic pathways of Safrolglycol

An In-Depth Technical Guide to the Potential Metabolic Pathways of Safrolglycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diol derivative of safrole, is a compound of interest due to its structural relationship to safrole, a well-documented hepatotoxin and weak carcinogen. While the metabolic fate of safrole has been extensively studied, the biotransformation of this compound remains largely uncharacterized. This technical guide provides a scientifically grounded exploration of the potential metabolic pathways of this compound, drawing upon the established metabolic profiles of safrole and other methylenedioxyphenyl (MDP) compounds. We postulate that the metabolism of this compound is dominated by two primary routes: oxidative cleavage of the methylenedioxy ring leading to reactive catechol intermediates, and Phase II conjugation of the glycol side-chain. This document outlines these pathways in detail, discusses the enzymatic players, and provides robust experimental protocols for their investigation and validation.

Introduction: From Safrole to this compound

Safrole (4-allyl-1,2-methylenedioxybenzene) is a naturally occurring compound found in the oil of sassafras and other essential oils.[1][2] Its use in food and fragrance has been largely prohibited due to its classification as a Group 2B carcinogen.[3] The toxicity of safrole is not inherent to the molecule itself but arises from its metabolic activation, a process extensively studied and well-understood.[3][4] This bioactivation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes and involves two major pathways: oxidation of the allyl side chain and cleavage of the methylenedioxy ring.[4][5]

This compound, presumably 1-(3,4-methylenedioxyphenyl)propane-2,3-diol, represents a pre-oxidized form of a safrole analogue (dihydrosafrole). The absence of the propenyl side chain's double bond, a key site for initial oxidation in safrole, suggests a significant shift in its metabolic profile. However, the persistence of the methylenedioxyphenyl moiety is of critical toxicological interest. This guide will dissect the probable metabolic fate of this compound, providing a predictive framework for researchers in toxicology and drug metabolism.

Postulated Phase I Metabolic Pathways of this compound

Phase I metabolism typically involves the introduction or exposure of functional groups. For this compound, we hypothesize that the primary focus of Phase I enzymes will be the chemically susceptible methylenedioxy ring.

Major Pathway: Oxidative Cleavage of the Methylenedioxy Bridge

The most significant pathway for safrole metabolism, in terms of generating reactive species, is the oxidative cleavage of the methylenedioxy ring.[4][6] This process converts the methylenedioxy group into a catechol. We postulate this is the principal Phase I route for this compound.

-

Enzymatic Action : This biotransformation is catalyzed by CYP450 enzymes. In humans, CYP1A2 and CYP2E1 are heavily implicated in the metabolism of safrole and other MDP compounds.[1][7] CYP1A2, in particular, has been shown to mediate the formation of ortho-quinone reactive metabolites from safrole.[7][8]

-

Formation of a Catechol : The initial step is the hydroxylation of the methylene carbon, followed by the spontaneous loss of formaldehyde to yield a catechol derivative: 4-(2,3-dihydroxypropyl)benzene-1,2-diol .

-

Generation of a Reactive Ortho-Quinone : This catechol is an ideal substrate for further two-electron oxidation, also likely mediated by CYPs, to form a highly electrophilic ortho-quinone . This reactive metabolite is capable of covalently binding to cellular nucleophiles, such as proteins and DNA, which is a primary mechanism of safrole-induced hepatotoxicity.[8][9]

Caption: Postulated primary metabolic pathway of this compound via methylenedioxy ring cleavage.

Minor Pathway: Side-Chain Oxidation

While the glycol side-chain is already oxidized, further metabolic modification is possible, though likely to be a minor route compared to ring cleavage. Potential reactions include the oxidation of the secondary alcohol to a ketone or the primary alcohol to an aldehyde and then a carboxylic acid. These transformations would further increase the polarity of the molecule, aiding in its excretion.

Postulated Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, greatly increasing water solubility and facilitating elimination.

-

Glucuronidation and Sulfation : The multiple hydroxyl groups on both the glycol side-chain of the parent molecule and the catechol metabolite make this compound an excellent substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes will conjugate glucuronic acid or sulfate to the -OH groups, respectively, producing highly water-soluble metabolites for urinary excretion. The main urinary metabolite for safrole in both rats and humans is a conjugated form of 1,2-dihydroxy-4-allylbenzene.[10]

-

Glutathione (GSH) Conjugation : The reactive ortho-quinone generated in Phase I is a potent electrophile. Its primary detoxification route within the cell is conjugation with the nucleophilic thiol group of glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). Identifying GSH adducts is a key strategy for confirming the formation of reactive quinones.[7][8]

Caption: Convergence of Phase I and Phase II metabolic pathways for this compound.

Interaction with Cytochrome P450: The Potential for Inhibition

A hallmark of methylenedioxyphenyl (MDP) compounds is their ability to act as mechanism-based inhibitors of CYP450 enzymes.[11][12] Safrole itself is a known inhibitor of multiple CYPs, including CYP1A2, CYP2A6, and CYP2E1.[2]

The inhibitory mechanism involves the CYP-catalyzed oxidation of the methylenedioxy group to a carbene intermediate. This carbene then binds tightly to the ferrous (Fe2+) heme iron of the CYP, forming a stable, inactive metabolic-intermediate complex (MIC).[13][14] This complex can be detected spectrophotometrically by a characteristic Soret peak at approximately 455 nm.[12][14] It is highly probable that this compound will exhibit similar mechanism-based inhibition, particularly towards CYP1A2, which could lead to significant drug-drug interactions.

Experimental Protocols for Metabolite Identification & Analysis

Validating the postulated pathways requires a systematic experimental approach. The following protocols provide a framework for the characterization of this compound metabolism.

Protocol 1: In Vitro Phase I Metabolism & Metabolite Trapping

Objective: To identify Phase I metabolites of this compound and trap reactive intermediates using human liver microsomes (HLMs).

Methodology:

-

Incubation Mixture Preparation : In microcentrifuge tubes, prepare incubation mixtures containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration 0.5-1.0 mg/mL)

-

This compound (from a stock in methanol or DMSO, final concentration 1-50 µM)

-

(For trapping experiments) Glutathione (GSH, final concentration 1-5 mM)

-

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiation : Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation : Incubate at 37°C for 30-60 minutes in a shaking water bath.

-

Termination : Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation : Centrifuge the tubes at >12,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a small volume of mobile phase (e.g., 50:50 water:acetonitrile) for analysis.

-

Control Incubations : Perform parallel incubations without NADPH (to check for non-enzymatic degradation) and without this compound (to identify background peaks).

Protocol 2: LC-MS/MS Analysis for Metabolite Identification

Objective: To detect and structurally characterize this compound metabolites and their GSH adducts.

Methodology:

-

Chromatography : Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient : Run a suitable gradient, for example, from 5% B to 95% B over 15 minutes, to elute compounds of varying polarity.

-

Mass Spectrometry : Operate a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap) in both positive and negative ion modes.

-

Data Acquisition :

-

Full Scan MS : Acquire full scan data to identify the molecular ions of potential metabolites.

-

Data-Dependent MS/MS : Automatically trigger fragmentation (MS/MS) on the most abundant ions detected in the full scan. .

-

Neutral Loss/Precursor Ion Scanning : For GSH adducts, specific scanning modes can be employed. For example, a neutral loss scan for 129 Da in positive ion mode corresponds to the loss of the pyroglutamic acid moiety from the GSH adduct.

-

Table 1: Predicted Metabolites and their Mass Signatures

| Predicted Metabolite | Molecular Formula | Expected [M+H]⁺ | Expected [M-H]⁻ | Key MS/MS Fragments |

| This compound (Parent) | C₁₀H₁₂O₄ | 197.07 | 195.06 | Loss of H₂O, side-chain fragments |

| Catechol Metabolite | C₉H₁₂O₄ | 185.07 | 183.06 | Loss of H₂O, catechol ring fragments |

| GSH-Ortho-Quinone Adduct | C₁₉H₂₅N₃O₉S | 488.14 | 486.12 | Fragments for GSH (m/z 308, 273), loss of pyroglutamate (129 Da) |

Protocol 3: CYP Inhibition Assay (Mechanism-Based)

Objective: To determine if this compound is a time-dependent inhibitor of key CYP enzymes (e.g., CYP1A2).

Methodology:

-

Primary Incubation (Metabolite Generation) :

-

Incubate this compound (at various concentrations) with HLMs and an NADPH-regenerating system for different time points (e.g., 0, 5, 15, 30 minutes).

-

-

Secondary Incubation (Activity Measurement) :

-

After the primary incubation, dilute the mixture significantly (e.g., 20-fold) into a second incubation mixture.

-

This secondary mix contains a probe substrate for the CYP of interest (e.g., phenacetin for CYP1A2) and NADPH. The dilution minimizes the effect of any remaining this compound acting as a competitive inhibitor.

-

-

Analysis :

-

Incubate for a short period (e.g., 10 minutes).

-

Terminate the reaction and quantify the formation of the probe substrate's metabolite (e.g., acetaminophen for phenacetin) using LC-MS/MS.

-

-

Data Interpretation : A time- and concentration-dependent loss of enzyme activity that is not recoverable upon dilution is indicative of mechanism-based inhibition.

Conclusion

While direct metabolic data for this compound is not available, a robust hypothesis can be constructed based on the extensive literature on its parent compound, safrole. The metabolic activation of this compound is likely to proceed via oxidative cleavage of the methylenedioxy ring, a pathway of significant toxicological concern due to the formation of a reactive ortho-quinone. This electrophilic species can be detoxified by glutathione, but its formation represents a potential bioactivation route. Furthermore, as a methylenedioxyphenyl compound, this compound is a probable mechanism-based inhibitor of CYP450 enzymes, creating a potential for drug-drug interactions. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously test these hypotheses and fully elucidate the metabolic fate and toxicological profile of this compound.

References

-

Oda, Y., et al. (2005). Identification of the Main Human Cytochrome P450 Enzymes Involved in Safrole 1'-Hydroxylation. Chemical Research in Toxicology, 18(10), 1559-1565. Available from: [Link]

-

Zhou, L., et al. (2019). Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation. Xenobiotica, 49(12), 1469-1477. Available from: [Link]

-

Pedroni, L., et al. (2022). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. International Journal of Molecular Sciences, 23(15), 8689. Available from: [Link]

-

Ueng, Y. F., et al. (2005). Inhibition of Human Cytochrome P450 Enzymes by the Natural Hepatotoxin Safrole. Drug Metabolism and Disposition, 33(5), 729-734. Available from: [Link]

-

Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. Available from: [Link]

-

Ioannides, C., et al. (1981). Safrole: Its metabolism, carcinogenicity and interactions with cytochrome P-450. Food and Cosmetics Toxicology, 19(5), 657-666. Available from: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Safrole (HMDB0033591). Available from: [Link]

-

Benedetti, M. S., et al. (1977). Absorption, metabolism and excretion of safrole in the rat and man. Toxicology, 7(1), 69-83. Available from: [Link]

-

Cook, J. C., & Hodgson, E. (1986). Regulation of cytochrome P-450 isozymes by methylenedioxyphenyl compounds. Biochemical Pharmacology, 35(8), 1341-1347. Available from: [Link]

-

Solheim, E., & Scheline, R. R. (1983). Metabolism of safrole in the rat. Acta Pharmacologica et Toxicologica, 52(3), 211-216. Available from: [Link]

-

Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 67-84. Available from: [Link]

-

Liu, T., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(10), 1031-1039. Available from: [Link]

-

ResearchGate. (n.d.). Request PDF: Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Available from: [Link]

-

Nishikawa, M., et al. (2022). Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Drug Metabolism and Disposition, 50(2), 127-134. Available from: [Link]

-

Liu, T., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(10), 1031-1039. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species [mdpi.com]

- 4. sci-hub.box [sci-hub.box]

- 5. Human Metabolome Database: Showing metabocard for Safrole (HMDB0033591) [hmdb.ca]

- 6. Metabolism of safrole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Absorption, metabolism and excretion of safrole in the rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-101: A Technical Guide to the Hypothesized Mechanism of Action of Safrolglycol

For Distribution to Drug Development Professionals, Researchers, and Senior Scientists

Abstract

Safrole, a naturally occurring alkenylbenzene, is a recognized hepatocarcinogen in rodents, with its toxicity intrinsically linked to its metabolic bioactivation.[1][2][3][4] The primary carcinogenic pathway involves cytochrome P450 (CYP450)-mediated hydroxylation to 1'-hydroxysafrole, followed by sulfation to a highly reactive electrophile that forms DNA adducts.[1][2][3][5] A competing metabolic pathway involves the epoxidation of safrole's allyl side chain, which is subsequently hydrolyzed by epoxide hydrolase (EH) to form the vicinal diol, safrolglycol (1,2-dihydroxy-4-allylbenzene).[2][6][7] While the genotoxic mechanism of the 1'-sulfooxysafrole pathway is well-established, the precise biological role of this compound remains poorly defined. This technical guide synthesizes the available evidence to propose a multi-faceted mechanism of action hypothesis for this compound. The primary hypothesis posits that this compound is predominantly a detoxification product, resulting from a crucial EH-mediated inactivation of the potentially genotoxic safrole-2',3'-oxide.[6] Secondary hypotheses explore its potential, albeit minor, contribution to cytotoxicity through redox cycling of its catechol-like metabolites and its capacity to modulate the activity of key metabolic enzymes. This guide provides a structured framework and detailed experimental protocols for rigorously testing these hypotheses, aiming to elucidate the complete toxicological and metabolic profile of safrole and its derivatives.

Introduction: The Duality of Safrole Metabolism

Safrole (1-allyl-3,4-methylenedioxybenzene) is a constituent of various essential oils and has been classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[3][8] Its carcinogenicity is not a result of the parent compound itself but is critically dependent on its metabolic fate within the liver.[1][3] The metabolic pathways of safrole represent a classic toxicological paradigm: a delicate balance between bioactivation pathways that lead to toxicity and detoxification pathways that facilitate safe excretion.

-

The Bioactivation Pathway (Genotoxicity): The key to safrole's carcinogenicity lies in its oxidation at the 1'-position of the allyl side chain by CYP450 enzymes (primarily CYP2A6 and CYP1A2 in humans) to form 1'-hydroxysafrole.[3][5][9][10] This proximate carcinogen is then esterified, primarily by sulfotransferases (SULTs), to form 1'-sulfooxysafrole.[2][3][5] This ultimate carcinogen is a potent electrophile that readily reacts with nucleophilic sites in DNA, forming stable adducts that can lead to mutations and initiate tumorigenesis.[2][11][12][13][14]

-

The Detoxification/Epoxidation Pathway: Competing with the bioactivation pathway is the oxidation of the 2',3'-position of the allyl side chain, forming safrole-2',3'-oxide.[2][15] Epoxides are often reactive, electrophilic intermediates that can also be genotoxic.[6][16] However, the organism possesses a robust defense in the form of epoxide hydrolase (EH) enzymes.[6][7] These enzymes catalyze the hydrolysis of the epoxide ring, converting it into a less reactive and more water-soluble vicinal diol.[6][7][17] In the case of safrole, this enzymatic hydrolysis of safrole-2',3'-oxide yields This compound .

This guide focuses on elucidating the functional role of this compound, moving beyond its simple identification as a metabolite to hypothesizing its specific contributions to the overall biological effect of safrole exposure.

The Metabolic Crossroads of Safrole

To understand the mechanism of action of this compound, one must first visualize its position within the broader metabolic network of its parent compound, safrole. The metabolic flux between the genotoxic 1'-hydroxylation pathway and the epoxidation-hydrolysis pathway determines the ultimate toxicological outcome.

Figure 1: The Metabolic Fate of Safrole. This diagram illustrates the two major competing metabolic pathways for safrole in the liver.

Hypothesized Mechanisms of Action for this compound

Based on the metabolic context and the chemical nature of related compounds, we propose three primary hypotheses for the mechanism of action of this compound. These are not mutually exclusive and may co-exist.

Hypothesis 1: this compound as a Product of a Detoxification Pathway (Primary Hypothesis)

The most compelling hypothesis is that the formation of this compound is the terminal step in a critical detoxification pathway. Epoxide hydrolases are classic detoxifying enzymes that convert potentially harmful epoxides into more stable and readily excretable diols.[6][7]

-

Causality: Safrole-2',3'-oxide, as an epoxide, is an electrophilic and potentially genotoxic molecule itself.[15][16] While studies suggest it does not form stable DNA adducts in vivo, likely due to efficient detoxification, its inherent reactivity cannot be dismissed.[18] The enzymatic action of epoxide hydrolase provides a rapid and efficient mechanism to neutralize this reactive intermediate.[6][19] The resulting diol (this compound) is significantly more polar than the parent epoxide, facilitating subsequent Phase II conjugation (e.g., glucuronidation) and rapid renal excretion.[20] Therefore, the primary "action" of this compound is its very existence as a stable, excretable end-product that prevents potential harm from its epoxide precursor.

Hypothesis 2: Contribution to Cytotoxicity via Catechol-like Redox Cycling

While the methylenedioxy bridge of safrole is generally stable, it can be cleaved by CYP450 enzymes to form a catechol metabolite, 1,2-dihydroxy-4-allylbenzene—a structure identical to this compound.[2][10] Catechol structures are known to be redox-active.

-

Causality: Catechol estrogens, for example, are known to undergo redox cycling, a process in which they are oxidized to semiquinones and quinones, which can then be reduced back to the catechol by cellular reductases (e.g., NADPH-cytochrome P450 reductase).[21][22][23][24] This futile cycle consumes reducing equivalents (like NADPH) and, more importantly, transfers electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[21][22][23] These ROS can induce oxidative stress, leading to damage of lipids, proteins, and DNA, ultimately contributing to cytotoxicity.[23][25] It is plausible that this compound, possessing this catechol moiety, could participate in similar redox cycling, representing a secondary, non-genotoxic mechanism of toxicity. This pathway is likely far less potent than the primary 1'-sulfooxysafrole genotoxic pathway but may contribute to overall hepatotoxicity at high concentrations.

Hypothesis 3: Allosteric Modulation of Metabolic Enzymes

Metabolites can sometimes act as feedback regulators, influencing the activity of the very enzymes that produced them or related enzymes.

-

Causality: It is conceivable that this compound could act as an inhibitor or inducer of key CYP450 isoforms (e.g., CYP1A2, CYP2A6) or sulfotransferases (SULTs) involved in safrole metabolism.[9][10][26] If this compound were to inhibit CYP1A2, for instance, it could theoretically shunt more of the parent safrole away from the bioactivation pathway and towards other routes, acting as a feedback inhibitor. Conversely, if it inhibited enzymes involved in its own formation or excretion, it could lead to its accumulation. This modulatory role is highly speculative but represents a potential mechanism by which this compound could influence the overall toxicokinetic profile of safrole.

Experimental Framework for Hypothesis Validation

To rigorously test these hypotheses, a multi-pronged experimental approach is required. The following protocols are designed as self-validating systems with clear endpoints to support or refute each proposed mechanism.

Experimental Workflow Overview

Figure 2: Experimental Workflow. A structured approach to validate the three core hypotheses regarding this compound's mechanism of action.

Protocol 1: Metabolite Profile and Kinetic Flux Analysis

Objective: To validate Hypothesis 1 by quantifying the formation rates of this compound versus the proximate carcinogen 1'-hydroxysafrole.

Rationale: Establishing the kinetic preference for the epoxidation-hydrolysis pathway over the 1'-hydroxylation pathway is fundamental to defining this compound's role as a detoxification product. A high flux towards this compound formation would provide strong evidence for its role in detoxification.

Methodology:

-

System: Human Liver Microsomes (HLM) fortified with an NADPH-regenerating system. A parallel experiment using primary human hepatocytes will serve as a whole-cell validation model.

-

Substrate: Safrole (1 µM, 10 µM, 50 µM).

-

Incubation: Incubate safrole with HLM (0.5 mg/mL protein) at 37°C. Time points: 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated safrole).

-

Sample Processing: Centrifuge samples at 14,000 x g for 10 minutes to pellet protein. Transfer the supernatant for analysis.

-

Quantification: Analyze samples using a validated LC-MS/MS method to quantify the concentrations of this compound and 1'-hydroxysafrole.

-

Data Analysis: Plot metabolite concentration versus time to determine the initial rate of formation (Vmax) for each pathway at different substrate concentrations.

| Parameter | Expected Outcome (Supporting H1) | Expected Outcome (Refuting H1) |

| Vmax (this compound) | Significantly higher than Vmax (1'-OH-Safrole) | Lower than or equal to Vmax (1'-OH-Safrole) |

| Metabolite Ratio | [this compound] > [1'-OH-Safrole] at all timepoints | [this compound] < [1'-OH-Safrole] at all timepoints |

Protocol 2: Cellular Reactive Oxygen Species (ROS) Production Assay

Objective: To test Hypothesis 2 by measuring whether this compound can induce ROS production in a relevant cell model.

Rationale: Directly measuring ROS is the most definitive way to determine if the catechol moiety of this compound participates in redox cycling within a cellular environment.

Methodology:

-

System: HepG2 human hepatoma cell line, cultured in 96-well plates.

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA). This non-fluorescent probe is deacetylated intracellularly and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treatment:

-

Vehicle Control (0.1% DMSO)

-

Positive Control (100 µM H₂O₂)

-

This compound (1, 10, 50, 100 µM)

-

Parent Safrole (as a comparator)

-

-

Procedure: a. Pre-load cells with 10 µM H2DCFDA for 30 minutes. b. Wash cells with phosphate-buffered saline (PBS). c. Add treatment compounds. d. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) kinetically over 2 hours using a plate reader.

-

Data Analysis: Calculate the rate of DCF formation (slope of fluorescence vs. time). Normalize data to the vehicle control.

Protocol 3: Recombinant Enzyme Activity Assays

Objective: To investigate Hypothesis 3 by screening this compound for inhibitory or inductive effects on key metabolic enzymes.

Rationale: Understanding if this compound creates a feedback loop on its parent compound's metabolism is crucial for a complete toxicological assessment.

Methodology:

-

System: Recombinant human enzymes (e.g., CYP1A2, CYP2A6, SULT1A1) and fluorescent probe substrates.

-

Inhibition Assay: a. Pre-incubate the recombinant enzyme with a range of this compound concentrations (0.1 µM to 100 µM) for 15 minutes. b. Initiate the reaction by adding the specific fluorescent substrate (e.g., 7-ethoxyresorufin for CYP1A2). c. Monitor the production of the fluorescent product over time. d. Analysis: Calculate IC50 values.

-

Induction Assay (Cell-based): a. Use a cell line with inducible enzyme expression (e.g., cryopreserved inducible hepatocytes). b. Treat cells with this compound (1 µM, 10 µM) for 48-72 hours. c. Lyse the cells or use intact cells to measure specific enzyme activity as described above. d. Analysis: Compare enzyme activity to vehicle-treated cells and a known inducer (e.g., omeprazole for CYP1A2).

Conclusion

The mechanism of action of this compound is hypothesized to be primarily that of a detoxified, excretable metabolite, representing the successful neutralization of the reactive safrole-2',3'-oxide intermediate. This role is critical in mitigating the overall genotoxic potential of the parent compound, safrole. However, secondary mechanisms involving potential cytotoxicity through ROS generation via redox cycling and allosteric modulation of metabolic enzymes warrant rigorous investigation. The experimental framework provided in this guide offers a clear and robust pathway to validate these hypotheses, ultimately contributing to a more comprehensive understanding of alkenylbenzene toxicology and the intricate balance between metabolic activation and detoxification.

References

-

Decker, M. (2009). Mammalian epoxide hydrolases in xenobiotic metabolism and signalling. Archives of Toxicology. [Link]

-

Reddy, M. V., & Randerath, K. (1990). Formation and persistence of safrole-DNA adducts over a 10 000-fold dose range in mouse liver. Carcinogenesis. [Link]

-

Daimon, H., et al. (1998). Analysis of cytogenetic effects and DNA adduct formation induced by safrole in Chinese hamster lung cells. Mutation Research. [Link]

-

Wislocki, P. G., et al. (1977). Carcinogenic and Mutagenic Activities of Safrole, 1′-Hydroxysafrole, and Some Known or Possible Metabolites. Cancer Research. [Link]

-

Reddy, M. V., & Randerath, K. (1990). Formation and persistence of safrole—DNA adducts over a 10 OOO-fold dose range in mouse liver. Carcinogenesis. [Link]

-

Randerath, K., et al. (1989). 32P-postlabeling analysis of adducts formed between DNA and safrole 2',3'-epoxide: absence of adduct formation in vivo. Carcinogenesis. [Link]

-

Swanson, A. B., et al. (1979). The mutagenicities of safrole, estragole, eugenol, trans-anethole, and some of their known or possible metabolites for Salmonella typhimurium mutants. Mutation Research. [Link]

-

Fretz, M., et al. (2020). The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. International Journal of Molecular Sciences. [Link]

-

Jeurissen, S. M. F. (2007). Bioactivation and genotoxicity of the herbal constituents safrole, estragole and methyleugenol. Wageningen University Research. [Link]

-

Various Authors. Safrole – Knowledge and References. Taylor & Francis Online. [Link]

-

Oesch, F., & Arand, M. (2012). Phase concept of xenobiotic metabolism: The role of epoxide hydrolase. ResearchGate. [Link]

-

Fussell, K. C., et al. (2011). Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells. Carcinogenesis. [Link]

-

Morisseau, C., & Hammock, B. D. (2009). Mammalian epoxide hydrolases in xenobiotic metabolism and signalling. ProQuest. [Link]

-

Sekizawa, J., & Shibamoto, T. (1982). Genotoxicity of safrole-related chemicals in microbial test systems. Mutation Research. [Link]

-

Shen, Y. C., et al. (2005). Safrole-DNA adducts in human peripheral blood--an association with areca quid chewing and CYP2E1 polymorphisms. Oral Oncology. [Link]

-

Fussell, K. C., et al. (2011). Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells. PMC - NIH. [Link]

-

Dellafiora, L., et al. (2021). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. MDPI. [Link]

-

Scientific Committee on Food. (2002). Opinion of the Scientific Committee on Food on the safety of the presence of safrole. European Commission. [Link]

-

Dellafiora, L., et al. (2021). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation. NIH. [Link]

-

Embrechts, J., et al. (2018). Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species Differentiates Equine and Human Estrogens. NIH. [Link]

-

Li, Y., et al. (2019). Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation. Xenobiotica. [Link]

-

Fussell, K. C., et al. (2011). Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells. Technion - Israel Institute of Technology. [Link]

-

Liu, T., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica. [Link]

-

Delaforge, M., & Ioannides, C. (1981). Photometric assay of hepatic epoxide hydrolase activity with safrole oxide (SAFO) as substrate. Drug Metabolism and Disposition. [Link]

-

Scientific Committee on Food. (2003). Opinion of the Scientific Committee on Food on Isosafrole. European Commission. [Link]

-

Various Authors. Epoxide hydrolase – Knowledge and References. Taylor & Francis Online. [Link]

-

Richardson, J. M., et al. (2018). From Petri Dish to Patient: Bioavailability Estimation and Mechanism of Action for Antimicrobial and Immunomodulatory Natural Products. ResearchGate. [Link]

-

Fennell, T. R., et al. (1985). The metabolic sulfonation and side-chain oxidation of 3'-hydroxyisosafrole in the mouse and its inactivity as a hepatocarcinogen relative to 1'-hydroxysafrole. Cancer Research. [Link]

-

Valenzuela, L., et al. (2022). Chemical Analysis and In Vitro Bioactivity of Essential Oil of Laurelia sempervirens and Safrole Derivatives against Oomycete Fish Pathogens. MDPI. [Link]

-

de Oliveira, D. R., & de Sousa, D. P. (2018). Safrole and the Versatility of a Natural Biophore. Revista Virtual de Química. [Link]

-

Embrechts, J., et al. (2018). Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species Differentiates Equine and Human Estrogens. ResearchGate. [Link]

-

Various Authors. 1'-hydroxysafrole, 5208-87-7. The Good Scents Company. [Link]

-

National Toxicology Program. (2016). RoC Profile: Safrole. National Toxicology Program. [Link]

-

Al-Ostath, A., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies. [Link]

-

Benedetti, M. S., et al. (1977). Absorption, metabolism and excretion of safrole in the rat and man. Toxicology. [Link]

-

Borchert, P., et al. (1973). 1'-Hydroxysafrole, a proximate carcinogenic metabolite of safrole in the rat and mouse. Cancer Research. [Link]

-

Wislocki, P. G., et al. (1976). The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens. Cancer Research. [Link]

-

Stillwell, W., et al. (1974). The metabolism of safrole and 2',3'-epoxysafrole in the rat and guinea pig. Drug Metabolism and Disposition. [Link]

-

Spector, A. A., & Norris, A. W. (2007). Epoxide hydrolases: their roles and interactions with lipid metabolism. Journal of Lipid Research. [Link]

Sources

- 1. research.wur.nl [research.wur.nl]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species [mdpi.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Analysis of cytogenetic effects and DNA adduct formation induced by safrole in Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Safrole-DNA adducts in human peripheral blood--an association with areca quid chewing and CYP2E1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The mutagenicities of safrole, estragole, eugenol, trans-anethole, and some of their known or possible metabolites for Salmonella typhimurium mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 32P-postlabeling analysis of adducts formed between DNA and safrole 2',3'-epoxide: absence of adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Absorption, metabolism and excretion of safrole in the rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species Differentiates Equine and Human Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cris.technion.ac.il [cris.technion.ac.il]

- 25. researchgate.net [researchgate.net]

- 26. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

An In-Depth Technical Guide to the Early-Stage Toxicity Screening of Safrolglycol

Executive Summary

Safrolglycol, chemically identified as 3-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a structural analogue of safrole, a compound recognized for its potential hepatotoxicity and carcinogenicity following metabolic activation.[1][2] The introduction of a glycol moiety may significantly alter its pharmacokinetic and toxicodynamic profile compared to the parent compound. This guide presents a tiered, multi-parametric strategy for the early-stage toxicological evaluation of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow that progresses from high-throughput computational predictions to specific, mechanism-focused biological assays. This approach is designed to provide a robust preliminary risk assessment, enabling informed decision-making in drug development or chemical safety evaluation pipelines. The core of this strategy lies in integrating in silico modeling with a suite of in vitro assays targeting general cytotoxicity, genotoxicity, and critical organ-specific toxicities, namely hepatotoxicity and cardiotoxicity. Each recommended protocol is grounded in established regulatory guidelines and scientific best practices to ensure data integrity and relevance.

Section 1: Foundational Principles and Strategic Overview

The Toxicological Precedent: Safrole's Mechanism of Action

Understanding the toxicity of this compound necessitates an examination of its parent compound, safrole. Safrole itself is not the ultimate carcinogen; it requires metabolic bioactivation. This process is primarily mediated by Cytochrome P450 enzymes (CYP450), particularly CYP1A2 and CYP2A6 in humans.[1][3] These enzymes hydroxylate the allyl side chain to form 1'-hydroxy-safrole, a proximate carcinogen.[2] Subsequent sulfation by sulfotransferases (SULTs) yields 1'-sulfooxy-safrole, a highly reactive electrophilic ester that can form covalent adducts with DNA and proteins, initiating mutagenesis and carcinogenesis.[2] A secondary pathway involves the opening of the methylenedioxy ring to form an ortho-quinone, which can also induce cytotoxicity through reactive oxygen species (ROS) generation and glutathione (GSH) depletion.[4][5]

The this compound Hypothesis: A Shift in Metabolic Fate?

The defining feature of this compound is the propane-1,2-diol group. This modification fundamentally alters the molecule's properties. The presence of hydroxyl groups increases polarity, which could favor direct excretion (e.g., via glucuronidation or sulfation at the glycol moiety) over the CYP450-mediated bioactivation seen with safrole. However, it is also plausible that the core safrole structure could still be a substrate for CYP450 enzymes, potentially leading to the formation of novel reactive metabolites. Therefore, the primary objective of an early-stage screen is to determine which of these competing pathways predominates and to identify any resulting cellular toxicity.

A Tiered Approach to Toxicity Screening

A tiered, or phased, approach is the most resource-efficient and scientifically sound method for early-stage screening. It allows for rapid, high-throughput methods to first identify potential liabilities, followed by more complex, lower-throughput assays to confirm and characterize those findings. This strategy minimizes the use of resources and complex biological systems for compounds that are clearly cytotoxic or genotoxic at an early stage.

Caption: Tiered workflow for this compound toxicity screening.

Section 2: Methodologies and Experimental Protocols

This section details the specific, self-validating protocols for each tier of the screening process.

Tier 0: In Silico Toxicity Prediction

The rationale for starting with computational methods is to leverage existing toxicological data from structurally related compounds to predict potential liabilities without consuming physical resources.[6] These tools use Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to forecast a range of toxic effects.[7][8]

Protocol 2.1.1: Computational Toxicity Profiling

-

Obtain SMILES String: Convert the chemical structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

-

Select Platforms: Utilize a minimum of two distinct in silico platforms to ensure concordance of predictions. Recommended platforms include the open-access ToxiM or MolToxPred and commercial platforms like those offered by Instem or PozeSCAF.[6][8][9][10]

-

Run Predictions: Input the SMILES string and run predictions for, at a minimum, the following endpoints:

-

Mutagenicity (Ames): Predicts the potential to cause bacterial gene mutations.

-

Carcinogenicity: Predicts tumorigenic potential based on structural alerts.

-